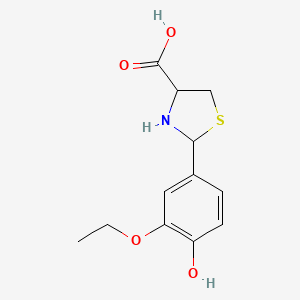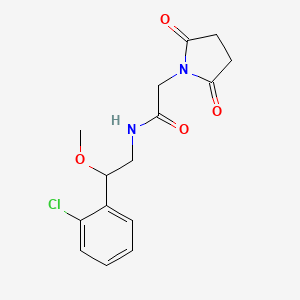
(2,2-Dimethylthiolan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2-Dimethylthiolan-3-yl)methanamine” is a chemical compound with the CAS Number: 1481415-13-7 . It has a molecular weight of 145.27 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (2,2-dimethyltetrahydrothiophen-3-yl)methanamine . The InChI code for this compound is 1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
“(2,2-Dimethylthiolan-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 145.27 . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
A novel compound, closely related to (2,2-Dimethylthiolan-3-yl)methanamine, has been synthesized and characterized. This research involved the synthesis of N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine through a condensation reaction. Its structure was confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).
Surface-Catalyzed Reactions
Research on surface-catalyzed reactions between gases similar to (2,2-Dimethylthiolan-3-yl)methanamine has been conducted. A study on the reaction of 2,2-dimethylpropanal and methanamine revealed the formation of active-site imines, offering insights into processes common to biological systems (Mascavage, Sonnet, & Dalton, 2006).
Novel Electron-Transfer Mediated Reactions
Research on (anthracen-9-yl)methanamines, which are structurally similar to (2,2-Dimethylthiolan-3-yl)methanamine, has shown they undergo electron-transfer mediated C–N bond cleavage, leading to the formation of complex structures. This study aids in understanding the chemical properties of related compounds (Vadakkan et al., 2005).
Tandem Catalysis
In the realm of catalysis, studies have shown the use of similar compounds in tandem catalysis. For instance, dimethylamine was used in the hydrogenation of CO2 to methanol, demonstrating the potential application of (2,2-Dimethylthiolan-3-yl)methanamine in similar catalytic processes (Rezayee, Huff, & Sanford, 2015).
Crystallographic and DFT Studies
The pyrrolide-imine Schiff base compounds, structurally related to (2,2-Dimethylthiolan-3-yl)methanamine, have been synthesized and studied through X-ray crystallography and density functional theory. These studies provide insights into the hydrogen bonding and electronic properties of such compounds (Akerman & Chiazzari, 2014).
Safety And Hazards
The compound has been classified with the signal word “Danger” according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements associated with it are H227, H302, H312, H314, H332, H335 . These indicate that the compound is combustible, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(2,2-dimethylthiolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMOASDMGGYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCS1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylthiolan-3-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)

![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)
![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)